1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Trifluoroethylamine Moiety: The final step involves the reaction of the dimethylpyrazole with a trifluoroethylamine derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antimalarial and antileishmanial activities.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-ylboronic acid: Used in the preparation of JAK3 inhibitors for treating inflammatory diseases.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine: Utilized in proteomics research.
Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine moiety, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This makes it a valuable compound for developing novel therapeutics and materials.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4-5(3-12-13(4)2)6(11)7(8,9)10/h3,6H,11H2,1-2H3 |
InChI Key |
IVZBGJNRXFEFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C(F)(F)F)N |
Origin of Product |
United States |
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